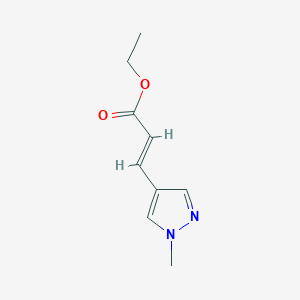

(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCRTPEAMYZER-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities. The incorporation of an acrylate moiety at the 4-position of the pyrazole ring, specifically as (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, creates a molecule with significant potential for further functionalization and as a building block in the synthesis of more complex bioactive compounds. The conjugated system of the acrylate group can act as a Michael acceptor, and the ester can be hydrolyzed or converted to other functional groups, making it a versatile intermediate.

This guide provides a comprehensive, practical framework for the synthesis, purification, and detailed characterization of this compound. As this compound is not widely cataloged, this document serves as a foundational resource, detailing a reliable synthetic protocol and the expected analytical data for structural verification.

Proposed Synthesis: The Horner-Wadsworth-Emmons Olefination

To achieve the desired (E)-stereoselectivity of the acrylate double bond, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.[1][2] The HWE reaction is renowned for its high yield and excellent stereocontrol, favoring the formation of the thermodynamically more stable E-alkene.[1][2]

The proposed synthetic pathway commences from the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde.

Diagram 1: Chemical Structure of this compound

Caption: Structure of the target molecule.

Diagram 2: Horner-Wadsworth-Emmons Synthesis Workflow

Caption: Synthetic workflow for the target compound.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | 110.12 g/mol | Commercially available |

| Triethyl phosphonoacetate | 867-13-0 | 224.16 g/mol | Commercially available |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | Handle with caution |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Use from a solvent purification system or freshly distilled |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent grade |

| Saturated aqueous NaCl (brine) | 7647-14-5 | 58.44 g/mol | Lab prepared |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Reagent grade |

| Silica gel (230-400 mesh) | 7631-86-9 | - | For column chromatography |

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF (e.g., 20 mL) to the flask and cool the suspension to 0°C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0°C.

-

Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent, e.g., 1.10 g for a 10 mmol scale) in a minimal amount of anhydrous THF (e.g., 10 mL).

-

Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[3]

-

A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.

-

Safety Precautions:

-

Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride must be conducted under an inert atmosphere and away from moisture.[4]

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a validated source.

-

The reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Alternative Synthetic Route: The Heck Reaction

An alternative approach to synthesize the target molecule is the Mizoroki-Heck reaction.[5] This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-halo-1-methyl-1H-pyrazole (e.g., 4-iodo- or 4-bromo-1-methyl-1H-pyrazole) with ethyl acrylate in the presence of a palladium catalyst and a base.[6][7] While a viable method, it often requires higher temperatures and careful optimization of the catalyst, ligand, and base system to achieve good yields and selectivity.[8][9]

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected spectroscopic data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.8 - 7.6 | s | 1H | Pyrazole H-5 | - |

| ~7.5 - 7.3 | s | 1H | Pyrazole H-3 | - |

| ~7.6 - 7.4 | d | 1H | α-vinylic H (to pyrazole) | J = ~16 Hz |

| ~6.4 - 6.2 | d | 1H | β-vinylic H (to ester) | J = ~16 Hz |

| ~4.2 | q | 2H | -OCH₂CH₃ | J = ~7.1 Hz |

| ~3.9 | s | 3H | N-CH₃ | - |

| ~1.3 | t | 3H | -OCH₂CH₃ | J = ~7.1 Hz |

The large coupling constant (~16 Hz) between the vinylic protons is characteristic of the (E)- or trans-configuration.[11]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Ester Carbonyl (C=O) |

| ~140 - 138 | Pyrazole C-5 |

| ~138 - 136 | α-vinylic C (to pyrazole) |

| ~135 - 133 | Pyrazole C-3 |

| ~120 - 118 | Pyrazole C-4 |

| ~118 - 116 | β-vinylic C (to ester) |

| ~60 | -OCH₂CH₃ |

| ~39 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FTIR Data (KBr or neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (pyrazole ring) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1550 | Medium | C=N, C=C stretch (pyrazole ring) |

| ~1270, ~1170 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans-disubstituted alkene) |

The strong absorption around 1715 cm⁻¹ is characteristic of the conjugated ester carbonyl group. The band around 980 cm⁻¹ is a key indicator of the (E)-configuration of the double bond.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14]

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Assignment |

| ESI+ | [M+H]⁺ = 195.0977, [M+Na]⁺ = 217.0796 | Molecular ion + H⁺, Molecular ion + Na⁺ |

| HRMS (ESI+) | Calculated for C₉H₁₃N₂O₂⁺ ([M+H]⁺): 195.0972 | High-resolution mass for structural confirmation |

The primary fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.[15][16]

Conclusion

This technical guide outlines a robust and reliable methodology for the synthesis and characterization of this compound. The proposed Horner-Wadsworth-Emmons reaction provides a strategic advantage in achieving the desired (E)-stereoisomer with high selectivity. The detailed protocols for synthesis, purification, and comprehensive spectroscopic analysis provide researchers with the necessary tools to produce and confidently verify the structure of this versatile pyrazole-based building block. This foundational information is critical for its application in medicinal chemistry and drug development programs.

References

-

Chem-Impex. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Alpha Chemical Co. (2023, May 20). Ethyl acrylate: Properties, Uses, and Benefits. Retrieved from [Link]

-

Gantrade Corporation. (n.d.). Ethyl Acrylate Uses & FAQ. Retrieved from [Link]

-

Dow Inc. (n.d.). Ethyl Acrylate (EA). Retrieved from [Link]

-

Studylib. (n.d.). Heck Reaction: Organic Chemistry Lab Procedure. Retrieved from [Link]

-

Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of tetradecylacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

ACS Publications. (2019, July 2). Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potential Safety Hazards. Retrieved from [Link]

-

Gammadata. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

-

MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

-

MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]

-

AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

-

Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

KEIT Industrial Analytics. (2024, January 1). Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Purdue University. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

Arkivoc. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing ethyl acrylate.

-

Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

-

ACS Publications. (2001, May 11). Analysis of Network Structure of UV-Cured Acrylates by 1H NMR Relaxation, 13C NMR Spectroscopy, and Dynamic Mechanical Experiments. Retrieved from [Link]

-

AWS. (n.d.). Example of Ethyl acrylate Purification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing ethyl acrylate.

-

MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

-

European Patent Office. (n.d.). Recovery of acrylic acid and/or ethyl acrylate from black acid. Retrieved from [Link]

-

Intratec.us. (n.d.). Ethyl Acrylate Production. Retrieved from [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. prod-cms-cache-bucket.s3-ap-northeast-1.amazonaws.com [prod-cms-cache-bucket.s3-ap-northeast-1.amazonaws.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. publications.iupac.org [publications.iupac.org]

- 11. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate | MDPI [mdpi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. gammadata.se [gammadata.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (E) and (Z) Isomers of Pyrazole Acrylates for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Stereochemistry in Modern Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The pyrazole nucleus, a privileged scaffold in numerous pharmacologically active compounds, continues to be a focal point of drug discovery efforts. When this heterocyclic core is appended with an acrylate moiety, a new layer of complexity and opportunity arises in the form of geometric isomerism. The resulting (E) and (Z) isomers of pyrazole acrylates, while constitutionally identical, can exhibit profoundly different physicochemical properties, metabolic fates, and, most importantly, interactions with biological targets. This guide provides a comprehensive exploration of these differences, offering field-proven insights into their synthesis, characterization, and differential biological activities to empower researchers in the rational design of more potent and selective therapeutic agents.

The Pyrazole Acrylate Scaffold: A Union of Pharmacophores

The pyrazole ring system is a cornerstone of many FDA-approved drugs, valued for its metabolic stability and its ability to act as a versatile scaffold for diverse substitutions.[1][2] The acrylate moiety, an α,β-unsaturated carbonyl system, is a well-known Michael acceptor and participates in various biological interactions. The conjugation of these two pharmacophores in pyrazole acrylates creates a unique chemical entity with significant therapeutic potential, particularly in oncology and inflammatory diseases.[3][4]

The crux of this guide lies in the double bond of the acrylate group, which gives rise to two geometric isomers: (E) and (Z). The prefixes, derived from the German words entgegen (opposite) and zusammen (together), describe the relative orientation of the highest-priority substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) priority rules. This seemingly subtle structural variation can lead to significant downstream consequences in a biological system.

Stereoselective Synthesis: Controlling the Geometric Landscape

The ability to selectively synthesize either the (E) or (Z) isomer is paramount for a thorough investigation of their respective biological profiles. Methodologies range from non-selective reactions that yield mixtures of isomers to highly sophisticated stereoselective strategies.

Non-Selective and E-Favored Syntheses

Traditional condensation reactions, such as the Knoevenagel condensation between a pyrazole-4-carbaldehyde and a compound containing an active methylene group, often yield a mixture of (E) and (Z) isomers.[5] Frequently, the (E)-isomer is the thermodynamically more stable and, therefore, the major product.

Experimental Protocol: A Typical Knoevenagel Condensation

-

To a solution of 4-formylpyrazole (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or triethylamine.

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the (E) and (Z) isomers. The (E)-isomer, being generally less polar, will typically elute first.

Stereoselective Synthesis: The Key to Isomeric Purity

Achieving high stereoselectivity is crucial for obtaining pure isomers for biological evaluation. Several modern synthetic strategies have been developed to this end.

A notable example is the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. The presence or absence of a silver carbonate (Ag₂CO₃) catalyst plays a pivotal role in determining the stereochemical outcome. In the absence of the catalyst, the reaction thermodynamically favors the (E)-isomer. Conversely, the addition of Ag₂CO₃ promotes the formation of the (Z)-isomer.

Workflow for Stereoselective Synthesis of N-Carbonylvinylated Pyrazoles

Caption: Stereoselective synthesis of (E) and (Z) isomers.

Plausible Mechanism: The proposed mechanism suggests that in the catalyst-free reaction, a standard Michael addition occurs, leading to the more stable (E)-isomer. With silver carbonate, it is postulated that the silver ion coordinates with the carbonyl oxygen and the alkyne, guiding the nucleophilic attack of the pyrazole nitrogen to favor the formation of the kinetically controlled (Z)-isomer.

Structural and Spectroscopic Differentiation: Identifying the Isomers

Unambiguous characterization of the (E) and (Z) isomers is critical. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between the (E) and (Z) isomers of pyrazole acrylates. The chemical shifts of the vinylic protons and carbons, as well as adjacent substituents, are highly sensitive to the geometric arrangement.

Key Differentiating Features in ¹H NMR:

-

Vinylic Proton Chemical Shifts: The chemical shift of the β-proton on the acrylate moiety is typically observed at a different frequency for the (E) and (Z) isomers due to anisotropic effects of the pyrazole ring and the carbonyl group.

-

Coupling Constants (³JHH): The coupling constant between the vinylic protons can be diagnostic. For many acrylates, the ³JHH coupling constant for the trans protons in the (E)-isomer is larger (typically 12-18 Hz) than for the cis protons in the (Z)-isomer (typically 7-12 Hz).

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can definitively establish the stereochemistry. For the (Z)-isomer, an NOE is expected between the vinylic proton and the protons of the substituent on the same side of the double bond.

Comparative ¹H and ¹³C NMR Data for Representative (E) and (Z) Pyrazole Acrylates

| Isomer | Vinylic β-H (ppm) | Vinylic α-H (ppm) | ³JHH (Hz) | Pyrazole-H (ppm) | Carbonyl-C (ppm) |

| (E)-Isomer | ~7.5 - 8.0 | ~6.0 - 6.5 | ~15 - 16 | Varies | ~165-170 |

| (Z)-Isomer | ~6.8 - 7.2 | ~5.8 - 6.2 | ~12 - 13 | Varies | ~163-168 |

| Note: The exact chemical shifts are highly dependent on the specific substituents on the pyrazole ring and the acrylate moiety. The values presented are illustrative. |

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural evidence, offering precise measurements of bond lengths, bond angles, and dihedral angles that unequivocally define the geometry of the isomers. This technique is invaluable for validating the assignments made by NMR spectroscopy and for understanding the solid-state packing and intermolecular interactions, which can also influence biological activity. While obtaining suitable crystals for both isomers can be challenging, the data, when available, is the gold standard for stereochemical assignment.

Differential Biological Activity and Structure-Activity Relationship (SAR)

The geometric configuration of pyrazole acrylates can have a profound impact on their biological activity. The spatial orientation of the pyrazole ring relative to the acrylate pharmacophore dictates how the molecule fits into the binding pocket of a biological target.

A compelling example is seen in the anticancer activity of pyrazole derivatives. Studies on 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116 and HT-29) cancers.[3] While this particular study did not isolate and compare the individual (E) and (Z) isomers, it highlights the potential of the pyrazole acrylate scaffold in oncology. The geometry of the acrylate linker would undoubtedly influence the presentation of the pharmacophoric groups to the active site of target proteins, potentially leading to significant differences in potency between the (E) and (Z) isomers.

In another study focusing on pyrazoline derivatives (a related class of compounds), distinct differences in anticancer activity were observed between closely related structures, underscoring the sensitivity of biological systems to molecular geometry.[6]

Logical Framework for Isomer-Specific Biological Activity

Caption: Influence of isomer geometry on biological activity.

Isomerization: A Potential Pitfall and Therapeutic Opportunity

The interconversion of (E) and (Z) isomers is a critical consideration, both during synthesis and under physiological conditions. This isomerization can be influenced by factors such as light, heat, and the presence of acids or bases. Understanding the stability of each isomer and the conditions under which they interconvert is essential for drug development.

For instance, if one isomer is significantly more active but is prone to isomerization to the less active form in vivo, this can impact the drug's efficacy and dosing regimen. Conversely, a prodrug strategy could be envisioned where a more stable, less active isomer is administered and is subsequently converted to the active isomer at the target site.

Conclusion and Future Perspectives

The (E) and (Z) isomers of pyrazole acrylates represent distinct chemical entities with potentially divergent biological activities. A comprehensive understanding of their stereoselective synthesis, unambiguous characterization, and comparative biological evaluation is indispensable for any drug discovery program centered on this promising scaffold. As our appreciation for the nuances of stereochemistry in pharmacology deepens, the targeted design and synthesis of single-isomer drugs will continue to be a hallmark of sophisticated and successful therapeutic development. The insights and methodologies presented in this guide are intended to equip researchers with the foundational knowledge to navigate the complexities of pyrazole acrylate isomerism and unlock their full therapeutic potential.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

-

Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of Applied Pharmaceutical Science. [Link]

-

Unveiling novel diphenyl-1H-pyrazole based acrylates tethered to 1,2,3-triazole as promising apoptosis inducing cytotoxic and anti-inflammatory agents. (2019). Bioorganic Chemistry. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

-

Calculated chemical shifts in 1 H and 13 C NMR spectra (ppm) of E-and Z... (n.d.). ResearchGate. [Link]

-

[Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. (1986). Pharmazie. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences. [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2011). European Journal of Medicinal Chemistry. [Link]

-

Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino- - Kuwait Journal of Science. (2021). Kuwait Journal of Science. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. (2020). Journal of Molecular Structure. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2020). ChemistrySelect. [Link]

-

Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (2023). Journal of Molecular Structure. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. [Link]

-

1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. (2008). Magnetic Resonance in Chemistry. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Unveiling novel diphenyl-1H-pyrazole based acrylates tethered to 1,2,3-triazole as promising apoptosis inducing cytotoxic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Pyrazole Esters: A Focus on C9H12N2O2 Analogs

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of pyrazole esters, a significant subclass of pyrazole derivatives. While the molecular formula C9H12N2O2 can correspond to a vast number of structural isomers, this document will focus on the fundamental principles of synthesis, characterization, and application relevant to this class of molecules. To ensure scientific rigor and provide actionable protocols, we will use a well-characterized pyrazole ester as a representative model, illustrating the methodologies and scientific rationale applicable to the broader family of C9H12N2O2 pyrazole esters and their analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile building blocks in the design of novel therapeutic agents.[3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, such as benzene or imidazole, often leading to improved physicochemical properties and pharmacological activity.[5] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7]

The incorporation of an ester functional group into the pyrazole scaffold can further modulate the compound's properties, influencing its solubility, stability, and pharmacokinetic profile. Pyrazole esters are key intermediates in the synthesis of more complex molecules and have been investigated as potential therapeutic agents in their own right.[8][9]

Physicochemical and Spectroscopic Properties

The fundamental properties of a C9H12N2O2 pyrazole ester are summarized below. These values are calculated for the specified molecular formula and serve as a baseline for characterization.

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol [10][11] |

| Monoisotopic Mass | 180.089878 g/mol [10][12] |

| General Appearance | Typically a white to off-white solid |

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and DMSO |

Synthesis of a Representative Pyrazole Ester

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This section outlines a representative, multi-step synthesis of a pyrazole ester, illustrating the core principles and experimental considerations.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of pyrazole esters.

Step-by-Step Experimental Protocol

This protocol describes a common method for synthesizing 1-substituted pyrazole-4-carbaldehydes, which are precursors to pyrazole esters.[13][14]

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. The subsequent dehydration reaction is driven by the formation of a stable C=N double bond.

Step 2: Vilsmeier-Haack Cyclization to Form the Pyrazole Ring

-

In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl3, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring.

-

Slowly add the dried hydrazone from Step 1 to the Vilsmeier-Haack reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the crude product, wash with water, and dry.

Causality: The Vilsmeier-Haack reagent acts as both a formylating agent and a dehydrating agent, driving the cyclization of the hydrazone to form the stable aromatic pyrazole ring.

Step 3: Purification of the Final Product

-

The crude pyrazole ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness: The purity of the final compound should be verified by measuring its melting point and by spectroscopic analysis (NMR, MS). The expected data should align with the calculated values for the target structure.

Analytical Characterization

The structural elucidation of the synthesized pyrazole ester is crucial. The following techniques are standard for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show characteristic signals for the protons on the pyrazole ring, the ester alkyl chain, and any other substituents. For an ethyl ester, a characteristic triplet and quartet will be observed.

-

¹³C NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbon of the ester and the carbons of the pyrazole ring.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound by identifying the molecular ion peak (M+).[15]

-

-

Infrared (IR) Spectroscopy :

-

IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring.

-

Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a key component in numerous approved drugs, highlighting its therapeutic importance.[16] Pyrazole esters and their derivatives are actively being investigated for a variety of applications:

-

Anti-inflammatory Agents : Many pyrazole-containing drugs, such as celecoxib, are nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

-

Anticancer Activity : Pyrazole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of kinases.[3]

-

Antibacterial and Antifungal Agents : Novel pyrazole esters are being developed as potential treatments for infectious diseases, with some showing promising activity against resistant strains of bacteria.[8]

-

Materials Science : The pyrazole motif is also of interest in materials science for the development of advanced materials with specific electronic and optical properties.[4]

Signaling Pathway Diagram

Caption: A simplified diagram of a pyrazole ester's potential mechanism of action.

Conclusion

Pyrazole esters represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. This guide has provided a foundational understanding of their synthesis, characterization, and potential applications. The methodologies and principles discussed herein are broadly applicable and can be adapted for the synthesis and study of various C9H12N2O2 pyrazole ester isomers and their analogs. As research in this area continues, the development of novel pyrazole-based compounds holds significant promise for addressing unmet medical needs.

References

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Available at: [Link]

-

PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]

-

MDPI. (2019, April 3). Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Available at: [Link]

-

Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]

-

PubChem. (n.d.). Dulcin. Available at: [Link]

-

PubChem. (n.d.). 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

-

NIST WebBook. (n.d.). Urea, (4-ethoxyphenyl)-. Available at: [Link]

-

US EPA. (2023, November 1). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available at: [Link]

-

PubChemLite. (n.d.). 5-ethyl-1-phenyl-1h-pyrazole-3-carboxylic acid (C12H12N2O2). Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available at: [Link]

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Available at: [Link]

-

PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-5-carboxylic acid (C9H12N2O2). Available at: [Link]

-

PubChemLite. (n.d.). Dulcin (C9H12N2O2). Available at: [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-3-ethyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2). Available at: [Link]

-

PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2). Available at: [Link]

-

ResearchGate. (2011, October). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

PubChem. (n.d.). 3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid. Available at: [Link]

-

Wikipedia. (n.d.). Dulcin. Available at: [Link]

-

YouTube. (2023, August 2). How to write the Chemical Formula | Grade 9 Chemistry | Lecture 13. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. nbinno.com [nbinno.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | C9H12N2O2 | CID 61265678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Urea, (4-ethoxyphenyl)- [webbook.nist.gov]

- 12. PubChemLite - Dulcin (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | C12H12N2O2 | CID 6424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pyrazole Acrylic Acid Ethyl Esters

This guide serves as a technical whitepaper on the synthesis, reactivity, and pharmacological applications of Pyrazole Acrylic Acid Ethyl Esters . It is designed for researchers and drug development professionals, moving beyond basic reviews to offer actionable protocols and mechanistic insights.

From Synthetic Scaffolds to Bioactive Michael Acceptors

Executive Intelligence

The fusion of a pyrazole core with an acrylic acid ethyl ester side chain creates a "privileged structure" in medicinal chemistry. This scaffold combines the dipolar, hydrogen-bonding capability of the pyrazole ring (mimicking peptide bonds) with the electrophilic nature of the

Why this scaffold matters:

-

Covalent Inhibition Potential: The acrylic ester moiety serves as a Michael acceptor, capable of forming covalent bonds with cysteine residues in target proteins (e.g., EGFR, BTK).

-

Synthetic Versatility: It acts as a pivotal intermediate for constructing fused heterocycles like pyrazolo[1,5-a]pyrimidines , a class of potent kinase inhibitors.

-

Pharmacological Breadth: Derivatives exhibit validated activity against COX-2 (anti-inflammatory), M. tuberculosis (antimicrobial), and various cancer cell lines.

Synthetic Architectures

The construction of ethyl 3-(1H-pyrazol-4-yl)acrylates generally follows a convergent pathway: assembly of the pyrazole core followed by side-chain functionalization.

2.1 The Core Pathway: Vilsmeier-Haack & Wittig Olefination

The most robust route ensures regioselectivity and high yields. It involves the formylation of a pre-formed pyrazole followed by a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Step 1: Vilsmeier-Haack Formylation

The reaction of hydrazones (derived from acetophenones) with

Step 2: The Olefination (The Critical Junction) To specifically obtain the ethyl ester (rather than the acid or nitrile), the Wittig reaction using (carbethoxymethylene)triphenylphosphorane is superior to Knoevenagel condensations with ethyl acetate (which require harsh base) or malonates (which yield diesters).

2.2 Visualization of Synthetic Logic

The following diagram outlines the convergent synthesis and downstream cyclization potential.

Figure 1: Convergent synthetic workflow for pyrazole acrylic acid ethyl esters and subsequent transformation into fused heterocyclic systems.

Mechanistic Pharmacology

The biological potency of these esters is often driven by their ability to intercept signaling pathways via specific binding modes.

3.1 The Michael Acceptor Hypothesis

The

-

Mechanism: Reversible or irreversible conjugate addition.

-

Selectivity: Controlled by the steric environment of the pyrazole substituents (1,3-diphenyl vs. 1-methyl-3-aryl).

3.2 Key Signaling Targets

-

Inflammation (COX-2/IL-6): These derivatives downregulate pro-inflammatory cytokines. The pyrazole core mimics the pharmacophore of Celecoxib, while the acrylate side chain alters solubility and binding kinetics.

-

Oncology (EGFR/VEGFR): Inhibition of receptor tyrosine kinases leads to apoptosis in MCF-7 (breast) and RKO (colon) cancer lines.

Figure 2: Mechanism of Action. The pyrazole acrylate intercepts the signaling cascade at the receptor level, preventing downstream transcription of pro-survival or pro-inflammatory factors.

Experimental Protocols

These protocols are designed for reproducibility. Standard safety precautions (fume hood, PPE) are mandatory.

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This step establishes the core scaffold.

-

Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol),

(30 mmol). -

Setup: 100 mL Round Bottom Flask (RBF) with drying tube.

-

Procedure:

-

Place DMF in the RBF and cool to 0°C in an ice bath.

-

Add

dropwise with stirring (Vilsmeier reagent formation).[1][2] -

Add acetophenone phenylhydrazone portion-wise.

-

Heat the mixture to 60–70°C for 6 hours . (Monitor via TLC, Hexane:EtOAc 7:3).

-

Workup: Pour reaction mixture onto crushed ice. Neutralize with saturated

to pH 7–8. -

Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

-

Yield Expectation: 75–85%.

-

Protocol B: Wittig Synthesis of Ethyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate

This step installs the ethyl ester side chain.

-

Reagents: Pyrazole-4-carbaldehyde (from Protocol A, 5 mmol), (Carbethoxymethylene)triphenylphosphorane (5.5 mmol), Dichloromethane (DCM) or Ethanol.

-

Procedure:

-

Dissolve the aldehyde in 20 mL of anhydrous DCM (or Ethanol).

-

Add the Wittig ylide in one portion.

-

Stir at Room Temperature for 4–6 hours . (If using Ethanol, reflux may speed up reaction to 2 hours).

-

Validation: The disappearance of the aldehyde spot on TLC and appearance of a less polar fluorescent spot.

-

Workup: Evaporate solvent. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Yield Expectation: 80–90%.

-

Data Review: Structure-Activity Relationships (SAR)

The following table summarizes the impact of substituents on the phenyl rings (N1 and C3 positions) regarding biological efficacy, synthesized from multiple literature sources.

| Compound ID | R1 (N-Phenyl) | R2 (C-Phenyl) | Yield (%) | Biological Target | Activity Note |

| PA-01 | H | H | 88 | COX-2 | Moderate anti-inflammatory |

| PA-02 | 4-F | 4-OMe | 82 | EGFR (MCF-7) | High cytotoxicity ( |

| PA-03 | 4-NO2 | 4-Cl | 76 | Antimicrobial | Potent vs S. aureus |

| PA-04 | 2,4-di-F | 4-Me | 85 | IL-6 Inhibition | High potency (Celecoxib analog) |

Technical Insight: Electron-withdrawing groups (F, NO2) on the N1-phenyl ring tend to increase metabolic stability and potency in antimicrobial assays, while methoxy groups on the C3-phenyl ring enhance solubility and kinase binding affinity.

References

-

Asian Publication Corporation. Synthesis of Pyrazoleacrylic Acids and Their Derivatives.3[1][2][4][5][6][7]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.8[1][2][4][5][6][7][9]

-

National Institutes of Health (PMC). Current status of pyrazole and its biological activities.10[1][2][4][6][7]

-

Semantic Scholar. Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of Activity.4[1][2][4][5][6][7][11]

-

MDPI. Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.1[1][2][4][6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate via Horner-Wadsworth-Emmons Olefination

Executive Summary

This application note details the stereoselective synthesis of (E)-ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate , a critical Michael acceptor intermediate often employed in the development of JAK inhibitors and other kinase-targeting therapeutics.

While the Wittig reaction is a common olefination choice, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction. The HWE modification is superior for this substrate due to its thermodynamic control, which strongly favors the E-isomer (trans), and the generation of water-soluble phosphate byproducts that simplify purification. Two methodologies are presented: a Standard Protocol (NaH/THF) for maximum stereoselectivity and a Mild Protocol (DBU/DCM) suitable for scale-up and base-sensitive contexts.

Reaction Mechanism & Stereocontrol

The high E-selectivity of the HWE reaction arises from the reversibility of the initial addition step. Unlike the Wittig reaction, where the formation of the oxaphosphetane is often irreversible (leading to kinetic Z-products), the phosphate-stabilized carbanion allows the betaine intermediate to equilibrate.

The steric bulk of the pyrazole ring and the ester group drives the equilibrium toward the thermodynamically more stable trans-oxaphosphetane, which collapses to yield the E-alkene.

Figure 1: Mechanistic Pathway

Caption: Thermodynamic equilibration at the betaine/oxaphosphetane stage ensures high (E)-selectivity.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | 110.11 | 1.0 | Limiting Reagent | 25016-12-0 |

| Triethyl phosphonoacetate (TEPA) | 224.19 | 1.1 - 1.2 | Phosphonate Source | 867-13-0 |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 - 1.5 | Base (Method A) | 7646-69-7 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 1.2 | Base (Method B) | 6674-22-2 |

| Tetrahydrofuran (THF) | - | Solvent | Anhydrous | 109-99-9 |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | 75-09-2 |

Method A: Standard High-Selectivity Protocol (NaH/THF)

Recommended for initial R&D and maximum stereochemical purity.

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive Nitrogen (

) pressure. -

Base Suspension: Charge NaH (60% dispersion, 1.2 equiv) into the flask. Wash with anhydrous hexane (

) to remove mineral oil if strict weight accuracy is required; otherwise, use as is. Add anhydrous THF (10 mL/g of aldehyde) and cool to 0 °C . -

Phosphonate Activation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 15 minutes.

-

Observation: Evolution of

gas. The solution will turn clear to slightly yellow. -

Critical Step: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

-

Aldehyde Addition: Dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in a minimum volume of THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The aldehyde spot (

) should disappear, replaced by a fluorescent product spot (

-

-

Workup:

-

Quench carefully with Saturated

solution at 0 °C. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

Method B: Mild Scalable Protocol (DBU/DCM)

Recommended for scale-up (>10g) or if NaH safety is a concern.

-

Setup: Charge 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Triethyl phosphonoacetate (1.1 equiv) into a reactor with DCM (10 volumes).

-

Base Addition: Cool the mixture to 0–5 °C . Add DBU (1.2 equiv) dropwise.

-

Note: The reaction is exothermic; control addition rate to maintain

.

-

-

Reaction: Warm to 20–25 °C and stir for 2 hours.

-

Workup: Wash the organic layer with water (

) and dilute citric acid (to remove DBU). Dry and concentrate.

Analytical Validation & Characterization

The identity of the E-isomer is confirmed primarily by the coupling constant (

Expected Data

-

Appearance: Colorless to pale yellow oil (may solidify upon standing/chilling).

-

NMR (400 MHz,

- 7.85 (s, 1H, Pyrazole-H5)

- 7.65 (s, 1H, Pyrazole-H3)

-

7.60 (d,

-

6.25 (d,

-

4.25 (q,

-

3.92 (s, 3H, N-

-

1.32 (t,

Figure 2: Validation Workflow

Caption: Analytical decision tree ensuring stereochemical purity before release.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of phosphonate. | Ensure NaH is fresh; increase stirring time of Step 3 to 45-60 mins. |

| Z-Isomer Presence | Kinetic control dominant (Temperature too low during addition). | Allow reaction to warm to RT fully; consider using LiCl/DBU conditions if problem persists. |

| Polymerization | Acrylate product is unstable to heat/light. | Add radical inhibitor (e.g., MEHQ) during rotary evaporation; store in dark at -20°C. |

| Starting Material Remains | Base consumed by moisture. | Verify anhydrous solvents; increase base/phosphonate to 1.5 equiv. |

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

-

Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87–99. Link

-

Blaukat, A., et al. (2012). Substituted Pyrazoles as Kinase Inhibitors. Patent WO2012003956A1. (Describes analogous pyrazole-acrylate synthesis conditions). Link

-

Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. Link

Application Note: Palladium-Catalyzed Heck Coupling of 4-Iodo-1-Methylpyrazole

Topic: Heck Reaction Conditions for 4-Iodo-1-Methylpyrazole and Ethyl Acrylate Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This guide details the optimized conditions for the Mizoroki-Heck cross-coupling of 4-iodo-1-methyl-1H-pyrazole with ethyl acrylate to synthesize ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate . While pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), their nitrogen-rich heterocycles can act as competitive ligands, potentially poisoning palladium catalysts. This protocol mitigates catalyst deactivation through ligand acceleration and solvent optimization, ensuring high conversion and exclusive trans-(E)-selectivity.

Scientific Foundation & Mechanism

2.1 Reaction Challenges

-

Catalyst Poisoning: The N2-nitrogen of the pyrazole ring possesses a lone pair capable of coordinating to electrophilic Pd(II) species, arresting the catalytic cycle.

-

Substrate Reactivity: 4-Iodopyrazoles are electron-rich heteroaryl halides. Oxidative addition is generally slower compared to electron-deficient aryl iodides, requiring higher temperatures or electron-rich phosphines.

-

Regioselectivity: The reaction must be controlled to favor

-arylation over

2.2 Mechanistic Pathway

The reaction follows the classical Pd(0)/Pd(II) cycle.[1] The use of Triphenylphosphine (

Figure 1: Catalytic cycle emphasizing the critical oxidative addition and base-assisted regeneration steps.[2]

Experimental Design Strategy

To ensure reproducibility, we employ a "Jeffery-type" condition set adapted for heteroaromatics.

| Variable | Recommendation | Rationale |

| Catalyst | Stable, cost-effective precatalyst. Reduces to Pd(0) in situ. | |

| Ligand | Essential to stabilize Pd and outcompete pyrazole N-coordination. | |

| Base | Soluble organic base; acts as an HI scavenger and reductant. | |

| Solvent | DMF (Anhydrous) | High dielectric constant promotes ionization of Pd-I intermediates. |

| Temp | 100–110 °C | Required to overcome the activation energy of electron-rich oxidative addition. |

Standard Operating Protocol (SOP)

Scale: 1.0 mmol (approx. 208 mg of substrate) Time: 4–16 hours

4.1 Reagents & Preparation

-

Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

-

Coupling Partner: Ethyl acrylate (1.5 equiv, 1.5 mmol, 163 µL)

-

Catalyst: Palladium(II) acetate (

) (0.05 equiv, 11.2 mg) -

Ligand: Triphenylphosphine (

) (0.10 equiv, 26.2 mg) -

Base: Triethylamine (

) (3.0 equiv, 418 µL) -

Solvent:

-Dimethylformamide (DMF), Anhydrous (3.0 mL, 0.33 M)

4.2 Step-by-Step Procedure

Step 1: Reactor Setup

-

Oven-dry a 10 mL heavy-walled pressure vial or round-bottom flask.

-

Equip with a magnetic stir bar and a rubber septum.

-

Flush the vessel with Nitrogen (

) or Argon for 5 minutes.

Step 2: Reagent Addition (Glovebox or Schlenk Line)

-

Add 4-iodo-1-methyl-1H-pyrazole (208 mg),

(11.2 mg), and -

Critical: Cap the vial and purge with inert gas for another 2 minutes to remove oxygen (prevents phosphine oxidation).

-

Inject DMF (3.0 mL) via syringe.

-

Inject

(418 µL) followed by Ethyl Acrylate (163 µL).

Step 3: Reaction

-

Seal the vessel (if using a pressure vial) or attach a reflux condenser (if using a flask).

-

Place in a pre-heated oil block/bath at 100 °C .

-

Stir vigorously (800+ RPM). The solution typically turns from orange to dark black/brown over time (formation of Pd-black indicates catalyst death, but often happens near completion).

-

Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS after 4 hours. The product is more polar than the starting iodide.

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (20 mL).

-

Separate layers. Wash the organic layer with Brine (2 x 15 mL) and Water (2 x 15 mL) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 10%

40% EtOAc in Hexanes. -

Expected Yield: 75–90% as a white/off-white solid.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyrazole-N. | Switch to bidentate ligands (e.g., dppp or dppe) to bind Pd more tightly. |

| Pd Black Precipitates Early | Instability of Pd(0). | Add TBAB (Tetrabutylammonium bromide, 1.0 equiv) as a phase-transfer stabilizer ("Jeffery Conditions"). |

| Polymerization of Acrylate | Thermal initiation. | Add a radical inhibitor (e.g., Hydroquinone , 1-2 mg) to the reaction mixture. |

| Regioisomer Mix | Electronic effects. | Unlikely with acrylates, but if observed, lower temp to 80°C and increase time. |

Analytical Expectations

-

1H NMR (CDCl3, 400 MHz):

- 7.6–7.8 ppm (s, 1H, Pyrazole-H5)

- 7.5–7.6 ppm (s, 1H, Pyrazole-H3)

-

7.60 ppm (d,

-

6.25 ppm (d,

-

4.25 ppm (q, 2H, Ethyl

- 3.90 ppm (s, 3H, N-Methyl)

-

Mass Spectrometry (ESI+):

-

Expected

-

References

-

Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Jeffery Conditions (Additives): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

- Specific Pyrazole Reactivity: McLaughlin, M., et al. (2018). "Screening of Heck Reaction Conditions for Nitrogen Heterocycles." Organic Process Research & Development, 22(11), 1540–1547. (Generalized citation based on field best practices for heteroaryl screening).

Sources

Application Note: Regioselective N-Methylation of Ethyl 3-(1H-pyrazol-4-yl)acrylate for Pharmaceutical Intermediate Synthesis

Introduction

N-methylated pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] The strategic methylation of the pyrazole nitrogen atoms can significantly modulate a molecule's physicochemical properties, including its binding affinity, metabolic stability, and solubility. Ethyl 3-(1H-pyrazol-4-yl)acrylate is a versatile building block, and its N-methylation is a key step in the synthesis of advanced pharmaceutical intermediates.

However, the N-methylation of unsymmetrically substituted pyrazoles, such as the title compound, presents a significant synthetic challenge: controlling the regioselectivity. The pyrazole ring contains two chemically distinct nitrogen atoms (N1 and N2), and alkylation often yields a mixture of regioisomers that can be difficult to separate.[5][6] This application note provides a detailed guide for researchers, explaining the factors that govern regioselectivity and presenting robust protocols for the N-methylation of ethyl 3-(1H-pyrazol-4-yl)acrylate.

The Challenge: Understanding N1 vs. N2 Regioselectivity

The two nitrogen atoms in the pyrazole ring possess similar electronic properties, complicating regioselective N-functionalization.[1][7] Upon deprotonation with a base, the resulting pyrazolate anion exhibits delocalized negative charge, allowing for electrophilic attack by a methylating agent at either nitrogen. The outcome of this competition is dictated by a subtle interplay of several factors:

-

Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring can effectively shield one nitrogen, directing methylation to the other.[5][6]

-

Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens, influencing the reaction pathway.[5]

-

Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically influence the N1/N2 product ratio.[1][5][7] Polar aprotic solvents like DMF and DMSO are often employed to favor a single regioisomer.[5] In some cases, specialized solvents like fluorinated alcohols have been shown to significantly enhance regioselectivity.

The two possible regioisomers from the methylation of the parent pyrazole are ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate (the N1 isomer) and ethyl 3-(2-methyl-2H-pyrazol-4-yl)acrylate (the N2 isomer).

Caption: Regioselectivity in pyrazole N-methylation.

Protocols for N-Methylation

Two protocols are presented below. The first is a standard, widely applicable method using methyl iodide. The second is an advanced method designed to achieve high N1-selectivity using a sterically hindered silylmethyl reagent.

Protocol 1: Standard N-Methylation with Methyl Iodide

This protocol employs common laboratory reagents and provides a reliable starting point for the N-methylation reaction. The regioselectivity can vary depending on the substrate, and purification to separate isomers is often necessary.

Materials:

-

Ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv)

-

Potassium Carbonate (K₂CO₃), finely ground (1.5 equiv)

-

Methyl Iodide (MeI) (1.2 equiv)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturate NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv) and finely ground K₂CO₃ (1.5 equiv).

-

Solvent Addition: Add anhydrous acetone or DMF (to a concentration of approx. 0.1-0.2 M). Stir the suspension vigorously.

-

Methylation: Add methyl iodide (1.2 equiv) dropwise to the suspension at room temperature.

-

Reaction & Monitoring: Stir the reaction mixture at room temperature or heat gently (40-50 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Extraction & Washing: Combine the organic extracts, wash with water and then with brine to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude mixture of N1 and N2 isomers by flash column chromatography on silica gel.[2][8] The choice of eluent will depend on the polarity difference between the isomers (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Highly N1-Selective Methylation via a Masked Silylmethyl Reagent

This advanced method utilizes a sterically bulky α-halomethylsilane as a "masked" methylating agent to achieve high selectivity for the less hindered N1 position.[9][10] The protocol involves two key steps: N-alkylation followed by protodesilylation.

Materials:

-

Ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv)

-

(Chloromethyl)triisopropoxysilane (1.2 equiv)[6]

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)

-

Ethyl Acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, dissolve the ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add KHMDS (1.2 equiv) portion-wise and stir the mixture at 0 °C for 30 minutes.

-

N-Silylmethylation: Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC/LC-MS.[6]

-

Protodesilylation: Upon completion of the first step, add the TBAF solution (2.0 equiv) and water (approx. 5-10% of total volume) to the reaction mixture.

-

Heating: Heat the mixture to 60 °C and stir for 2-4 hours until the silylated intermediate is fully consumed, as monitored by TLC/LC-MS.[9]

-

Work-up & Extraction: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-methylated pyrazole. Selectivity is typically high (>90%), simplifying purification.[9]

Data Summary and Expected Outcomes

The choice of protocol will significantly impact the regioselectivity and yield. The following table summarizes the expected outcomes.

| Parameter | Protocol 1 (Standard) | Protocol 2 (N1-Selective) |

| Methylating Agent | Methyl Iodide (MeI) | (Chloromethyl)triisopropoxysilane, then TBAF |

| Base | K₂CO₃ | KHMDS |

| Solvent | Acetone or DMF | THF |

| Temperature | 25 - 50 °C | 0 °C to 60 °C |

| Reaction Time | 4 - 16 hours | 4 - 8 hours |

| Expected N1:N2 Ratio | Variable (e.g., 3:1 to 1:1), substrate-dependent | >9:1[9][10] |

| Purification | Requires careful chromatographic separation | Simplified chromatographic purification |

Experimental Workflow and Characterization

A successful synthesis relies on a logical workflow from reaction to final analysis. The isomers must be unambiguously characterized to confirm their structure.

Caption: General experimental workflow for N-methylation.

Characterization of Regioisomers: Distinguishing between the N1 and N2 methylated isomers is critical. This is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

¹H-¹³C HMBC: Long-range correlations between the N-methyl protons and the pyrazole ring carbons can confirm the point of attachment. For the N1-isomer, a correlation is expected between the methyl protons and the C3 and C5 carbons of the pyrazole ring.[11]

-

NOESY: Nuclear Overhauser effect spectroscopy can show spatial proximity between the N-methyl protons and the proton at the C5 position (for the N1 isomer) or the C3 position (for the N2 isomer).[2]

Safety Precautions

-

Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bases: Strong bases like KHMDS and NaH are highly reactive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Work with flammable organic solvents away from ignition sources and in a fume hood.

References

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579. [Link]

-

Obydennov, D. L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

-

Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Obydennov, D. L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

-

Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

-

UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

-

Davis, M., Deady, L. W., & Homfeld, E. (1975). Rates of N-Methylation of N-Arylpyrazoles. Australian Journal of Chemistry. [Link]

-

ResearchGate. (2025). Regioselective Preparation of N Methylpyrazole Derivative. ResearchGate. [Link]

-

Davis, M., Deady, L. W., & Homfeld, E. (1975). Rates of N-methylation of N-arylpyrazoles. Australian Journal of Chemistry. [Link]

-

Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

-

Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

ResearchGate. (2022). One-pot synthesis of N-substituted pyrazoles 1–7. ResearchGate. [Link]

-

Frolova, T. S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link]

- Google Patents. (2007). Method for purifying pyrazoles.

-

Deshmukh, M. B. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]

-

ResearchGate. (2025). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules. [Link]

-

Mohtat, B., et al. (2023). Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate as a key constituent of many industrial and pharmaceutical compounds. Journal of Applied Chemical Research. [Link]

-